molecular formula C18H19NO4 B4183883 N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-ethoxybenzamide

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-ethoxybenzamide

Cat. No. B4183883
M. Wt: 313.3 g/mol
InChI Key: PWMRYVMMSLJBES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-ethoxybenzamide, commonly known as BDB, is a chemical compound that has been of significant interest to the scientific community due to its potential applications in various fields. BDB belongs to the family of benzodioxole derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of BDB is not fully understood. However, it has been suggested that BDB may act as a serotonin receptor agonist, particularly at the 5-HT2A receptor subtype. This activity may be responsible for its potential antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
BDB has been shown to have various biochemical and physiological effects in animal models. For example, BDB has been shown to increase the levels of certain neurotransmitters, such as serotonin, dopamine, and norepinephrine, in the brain. This activity may be responsible for its potential antidepressant and anxiolytic effects. BDB has also been shown to increase the levels of certain hormones, such as cortisol and prolactin, in the blood.

Advantages and Limitations for Lab Experiments

One of the advantages of using BDB in lab experiments is its high potency and selectivity for the serotonin receptor subtype 5-HT2A. This allows researchers to investigate the specific effects of this receptor subtype in various physiological and behavioral processes. However, one of the limitations of using BDB is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of BDB. One direction is to investigate its potential therapeutic applications in various neurological disorders, such as depression and anxiety. Another direction is to investigate its potential use as a research tool to investigate the mechanisms of action of various drugs. Additionally, further studies are needed to fully understand the mechanism of action of BDB and its potential effects on various physiological and behavioral processes.

Scientific Research Applications

BDB has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, BDB has been investigated as a potential candidate for the treatment of various neurological disorders, such as depression and anxiety. In neuroscience, BDB has been used as a tool to study the function of certain neurotransmitter systems, such as the serotonin system. In pharmacology, BDB has been studied for its potential use as a research tool to investigate the mechanisms of action of various drugs.

properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-3-21-15-7-5-4-6-14(15)18(20)19-12(2)13-8-9-16-17(10-13)23-11-22-16/h4-10,12H,3,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMRYVMMSLJBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC(C)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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